molecular formula CH2(CH)3CH3<br>C5H8 B1205296 1,3-Pentadiene CAS No. 504-60-9

1,3-Pentadiene

Cat. No. B1205296
CAS RN: 504-60-9
M. Wt: 68.12 g/mol
InChI Key: PMJHHCWVYXUKFD-SNAWJCMRSA-N
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Description

1,3-Pentadiene, also known as Piperylene, is an organic compound with the formula CH3−CH=CH−CH=CH2 . It is a clear colorless liquid with an acrid odor . It is a volatile, flammable hydrocarbon and is one of the five positional isomers of pentadiene . It is used to make intermediates and polymers .


Synthesis Analysis

1,3-Pentadiene can be synthesized from butanal by adding CH3MgX to butanal to get pentan-2-ol, dehydrating the alcohol to pent-2-ene, adding Br2 to pent-2-ene to get 2,3-dibromopentane, and then doing a double elimination to get 1,3-pentadiene . Another method of production involves a cascade process that combines hydrogenation and dehydration of 2,3-pentanedione .


Molecular Structure Analysis

The molecular formula of 1,3-Pentadiene is C5H8 . It consists of an open chain of five carbons, connected by two single bonds and two double bonds .


Chemical Reactions Analysis

1,3-Pentadiene undergoes the usual reactions of alkenes, such as catalytic hydrogenation or radical and polar additions . It also forms a sulfolene upon treatment with sulfur dioxide .


Physical And Chemical Properties Analysis

1,3-Pentadiene is a clear colorless liquid with an acrid odor . It is insoluble in water . It has a molar mass of 68.117 g/mol . It is a dangerous fire risk and its vapors are irritating to the eyes and respiratory system .

Scientific Research Applications

Polymerization

1,3-Pentadiene has been used in the living anionic terpolymerization process . This process involves the combination of a living anionic technology and a unique alternating strategy to prepare novel and well-defined poly (1,3-pentadiene- co -syrene- co -1,1-diphenylethylene) resins . These resins consist of three alternating sequences of modules (A/B/C zwitterions), with “A” being Styrene (St)/1,3-pentadiene (PD), “B” being diphenylethylene (DPE)/PD, and “C” being DPE/St .

Kinetic Analysis

The terpolymer yields and kinetic parameters in the polymerization process are strongly dependent on the feed/comonomer ratio as well as the content of the alternating structure . The competition copolymerization behaviors of A/B, B/C, and A/C have been studied in detail .

Microstructure Analysis

The microstructure of the resulting terpolymer has been investigated via Nuclear magnetic resonance (NMR) and Differential scanning calorimetry (DSC) analysis . The results of 1H NMR tracking the change of [Aromatic ring]/ [C=C] value indicated the distinctive copolymerization behavior of the selective “alternating-modules” .

Thermal Property Analysis

The glass transition temperature (Tg) is very sensitive to the terpolymer composition . By contrast to poly (A - ran - B) with only one obvious Tg, there were two Tgs in the A/C and B/C copolymerization cases .

Food Preservation

1,3-Pentadiene has been studied in the context of food preservation . Some moulds and yeasts are capable of decarboxylating sorbates and producing 1,3-pentadiene . This is a volatile compound with an unpleasant “petroleum-like “odour, which causes consumer rejection of the contaminated products .

Strain Selection

A specific PCR assay based on the gene sequence has been developed to discern 1,3-pentadiene producer (P) and non-producer (NP) strains . This method could be applied for the selection of NP D. hansenii strains, useful in biotechnological food production and as a biocontrol agent .

Mechanism of Action

Target of Action

1,3-Pentadiene, also known as Piperylene , is an organic compound that primarily targets chemical reactions involving conjugated dienes . It is a volatile, flammable hydrocarbon and one of the five positional isomers of pentadiene .

Mode of Action

1,3-Pentadiene is a typical diene . It undergoes electrophilic addition reactions, particularly with halogens or hydrogen halides . The compound can form a sulfolene upon treatment with sulfur dioxide . In the presence of a titanium tetrachloride-carboxylic acid catalytic system, it undergoes cationic polymerization .

Biochemical Pathways

1,3-Pentadiene participates in several biochemical pathways. It undergoes electrophilic attack on conjugated dienes, leading to the formation of 1,2- and 1,4-addition products . It also participates in the lipoxygenase pathway, where it undergoes peroxidation of polyunsaturated fatty acids containing a 1,4-pentadiene structure .

Result of Action

The primary result of 1,3-Pentadiene’s action is the formation of new compounds through its reactions. For example, it forms a sulfolene when treated with sulfur dioxide . In addition, it can form various addition products through electrophilic attack on its conjugated diene structure .

Action Environment

The action of 1,3-Pentadiene is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the electrophilic addition reactions it undergoes are more readily reversible than most Diels-Alder reactions, and the product largely dissociates to the starting materials on heating to 120°C .

Safety and Hazards

1,3-Pentadiene is a dangerous fire risk . Its vapors are irritating to the eyes and respiratory system . It is subject to polymerization if heated or contaminated . If the polymerization takes place inside a container, the container may violently rupture . It is recommended to handle it in a well-ventilated place and wear suitable protective clothing .

Future Directions

Future research on 1,3-Pentadiene could focus on its potential applications in the manufacturing of plastics, adhesives, and resins . It could also explore its reactions with other compounds and its potential uses in other chemical processes .

properties

IUPAC Name

(3E)-penta-1,3-diene
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InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+
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InChI Key

PMJHHCWVYXUKFD-SNAWJCMRSA-N
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Canonical SMILES

CC=CC=C
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Isomeric SMILES

C/C=C/C=C
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Molecular Formula

C5H8, CH2(CH)3CH3
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Related CAS

25549-62-6
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DSSTOX Substance ID

DTXSID50858710
Record name (3E)-1,3-Pentadiene
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Molecular Weight

68.12 g/mol
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Physical Description

1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID.
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Boiling Point

109 °F at 760 mmHg (NFPA, 2010), 42 °C
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Flash Point

-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c.
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Solubility

SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor)
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Density

0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7
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Vapor Density

2.35 (AIR= 1), Relative vapor density (air = 1): 2.35
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Vapor Pressure

405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3
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Impurities

Cyclopentene
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Product Name

1,3-Pentadiene

Color/Form

Colorless liquid

CAS RN

504-60-9, 2004-70-8, 41050-31-1, 68308-15-6
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Melting Point

-222 °F (USCG, 1999), -87.5 °C, -87 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3-pentadiene?

A1: 1,3-Pentadiene has the molecular formula C5H8 and a molecular weight of 68.12 g/mol.

Q2: Does 1,3-pentadiene exist in different isomeric forms?

A2: Yes, 1,3-pentadiene exists as two geometric isomers: cis-1,3-pentadiene and trans-1,3-pentadiene. [] These isomers exhibit different reactivity profiles in various chemical reactions. []

Q3: How can the isomers of 1,3-pentadiene be distinguished spectroscopically?

A3: NMR spectroscopy is a powerful tool for distinguishing the isomers. For instance, 13C NMR analysis can be used to differentiate between cis- and trans-1,3-pentadiene based on their distinct chemical shifts. [, ]

Q4: What is a significant reaction of 1,3-pentadiene in organic synthesis?

A4: 1,3-Pentadiene readily undergoes Diels-Alder reactions with various dienophiles, like maleic anhydride, to form cyclic compounds. [, ] This reaction is particularly useful for separating trans-1,3-pentadiene from isomeric mixtures. []

Q5: How does the structure of 1,3-pentadiene influence its reactivity in Diels-Alder reactions?

A5: The cis-isomer, with its s-cis conformation, generally reacts faster than the trans-isomer in Diels-Alder reactions due to steric factors. [, ]

Q6: What is a notable application of 1,3-pentadiene in polymer chemistry?

A6: 1,3-Pentadiene serves as a monomer in polymerization reactions, yielding poly(1,3-pentadiene) with varying microstructures depending on the catalyst and conditions. [, , , , , , , ]

Q7: How does the choice of catalyst affect the polymerization of 1,3-pentadiene?

A7: Different catalysts lead to distinct polymer microstructures. For instance, CpTiCl3-MAO catalysts can produce polymers with cis-1,4, trans-1,4, or 1,2 units depending on the diene and polymerization temperature. [, , , , ]

Q8: What is unique about the polymerization of (Z)-1,3-pentadiene using the CpTiCl3-MAO catalyst?

A8: Polymerization of (Z)-1,3-pentadiene with CpTiCl3-MAO exhibits unique temperature-dependent stereospecificity. At lower temperatures, a 1,2-syndiotactic polymer is favored, while at higher temperatures, a cis-1,4-isotactic polymer dominates. This behavior is attributed to changes in the coordination mode of the monomer with the titanium center. [, ]

Q9: Can 1,3-pentadiene be copolymerized with other monomers?

A9: Yes, 1,3-pentadiene can be copolymerized with other monomers like styrene and ethylene using specific catalysts. [, , , ] This allows for the synthesis of copolymers with tailored properties. [, , ]

Q10: What is the significance of living anionic polymerization of 1,3-pentadiene?

A10: Living anionic polymerization of (E)-1,3-pentadiene enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. [] This technique allows for precise control over polymer architecture and properties. []

Q11: What are some potential applications of poly(1,3-pentadiene)?

A11: Poly(1,3-pentadiene) is investigated for its potential use in environmentally friendly film-forming polymers, thermoplastic road marking paints, and other applications requiring elastomeric properties. [, ]

Q12: Are there any environmental concerns associated with 1,3-pentadiene?

A12: 1,3-Pentadiene can be released into the atmosphere from various sources, including industrial emissions and biomass burning. [] It can contribute to the formation of ground-level ozone and secondary organic aerosols, impacting air quality. []

Q13: How is 1,3-pentadiene typically separated from complex mixtures?

A13: Separation methods for 1,3-pentadiene include fractional distillation, extractive distillation, and selective adsorption using molecular sieves. [, , ]

Q14: What are some challenges associated with the separation and purification of 1,3-pentadiene?

A14: The high reactivity of 1,3-pentadiene can lead to polymerization during separation processes, affecting product purity and process efficiency. [] Researchers are exploring methods to inhibit polymerization and enhance separation selectivity. []

Q15: How is computational chemistry employed in understanding 1,3-pentadiene reactions?

A15: Density Functional Theory (DFT) calculations are frequently used to investigate reaction mechanisms, predict product distributions, and understand the influence of substituents on reaction pathways in 1,3-pentadiene chemistry. [, , ]

Q16: What insights have computational studies provided into the [, ]-hydrogen shift in 1,3-pentadiene?

A16: Computational studies suggest that the [, ]-hydrogen shift in cis-1,3-pentadiene likely proceeds through a transition state with C2v symmetry and that tunneling may play a significant role in this process. []

Q17: Have there been computational studies on the cation radical of 1,3-pentadiene?

A17: Yes, Electron Spin Resonance (ESR) studies combined with theoretical calculations have provided insights into the structure and reactivity of the 1,3-pentadiene cation radical. [] These studies suggest the radical can initiate polymerization reactions. []

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